molecular formula C19H23N3O6S B2588209 N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonylethyl]-4-methoxybenzamide CAS No. 899967-53-4

N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonylethyl]-4-methoxybenzamide

Cat. No. B2588209
CAS RN: 899967-53-4
M. Wt: 421.47
InChI Key: WXXZWYGESBTZBL-UHFFFAOYSA-N
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Description

“N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonylethyl]-4-methoxybenzamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The compound also includes a piperazine ring, which is a six-membered ring with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The furan and piperazine rings would add a level of rigidity to the molecule, while the sulfonylethyl and methoxybenzamide groups could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any charged atoms or groups .

Scientific Research Applications

Anti-Tubercular Agents

This compound has been investigated for its potential as an anti-tubercular agent. Research indicates that derivatives of this compound can exhibit significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) in the low micromolar range . The molecular interactions of these derivatives in docking studies suggest their suitability for further development as anti-tubercular drugs.

Antiproliferative Agents

Derivatives of N-(2-((4-(furan-2-carbonyl)piperazin-1-yl)sulfonyl)ethyl)-4-methoxybenzamide have been designed and synthesized as potential antiproliferative agents targeting Werner (WRN) helicase . These compounds have shown excellent inhibitory activity against various cancer cell lines, including PC3, K562, and HeLa, with some derivatives exhibiting better activity than established chemotherapy drugs.

DNA Damage Response Modulators

The compound’s derivatives are also being explored for their role in modulating the DNA damage response (DDR). This is crucial for maintaining genomic integrity and could be particularly beneficial in treating cancers that exhibit abnormal DNA repair mechanisms .

Antimicrobial Activity

While not directly related to the exact compound , structurally similar compounds have shown promising antimicrobial activity. For instance, quinoxaline derivatives have demonstrated inhibition activity against bacterial strains such as Staphylococcus pneumoniae and fungal strains like Aspergillus fumigatus . This suggests that further exploration of N-(2-((4-(furan-2-carbonyl)piperazin-1-yl)sulfonyl)ethyl)-4-methoxybenzamide could yield new antimicrobial agents.

Mechanism of Action

The mechanism of action of this compound is not known without specific biological or pharmacological studies. If this compound is intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s being studied as a potential drug, future research could involve further pharmacological testing, toxicity studies, and eventually clinical trials .

properties

IUPAC Name

N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonylethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O6S/c1-27-16-6-4-15(5-7-16)18(23)20-8-14-29(25,26)22-11-9-21(10-12-22)19(24)17-3-2-13-28-17/h2-7,13H,8-12,14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXZWYGESBTZBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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